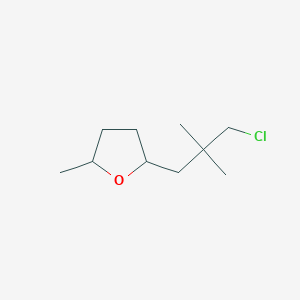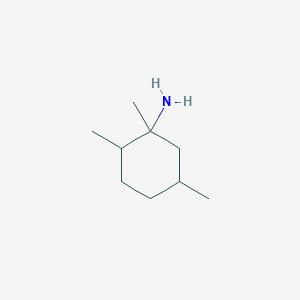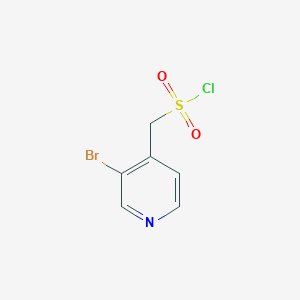![molecular formula C10H18N2 B13194571 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C10H18N2. This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrrolo[3,4-c]pyrrole core. It is primarily used for research purposes and serves as a valuable building block in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is operationally simple and utilizes easily available starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with molecular targets such as nicotinic acetylcholine receptors (nAChRs). The compound binds to these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the receptor subtype and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydropyrrolo[3,4-c]pyrrole: A similar compound with a slightly different structure, used in similar research applications.
Pyrrolopyrazine derivatives: These compounds share a pyrrole core and exhibit various biological activities.
Uniqueness
2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing specialized ligands and studying specific biological interactions .
Eigenschaften
Molekularformel |
C10H18N2 |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
5-cyclopropyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C10H18N2/c1-10-6-11-4-8(10)5-12(7-10)9-2-3-9/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
IWBDNHRSCUGIJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CNCC1CN(C2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



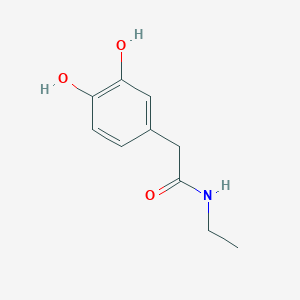
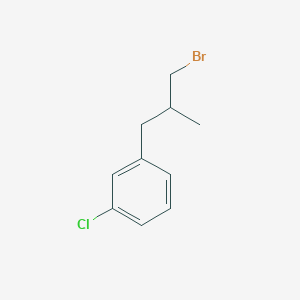
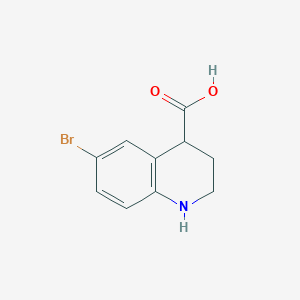
![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
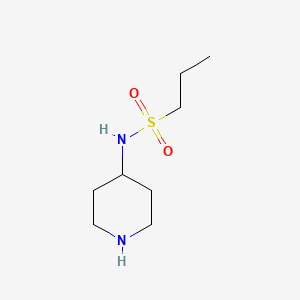
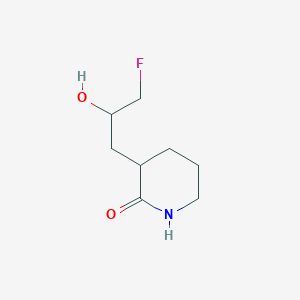
![3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13194557.png)
